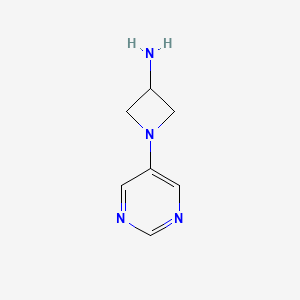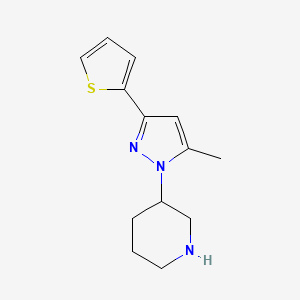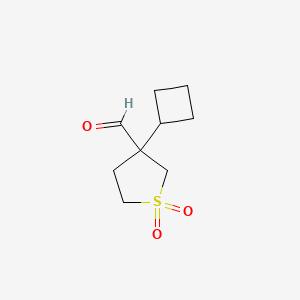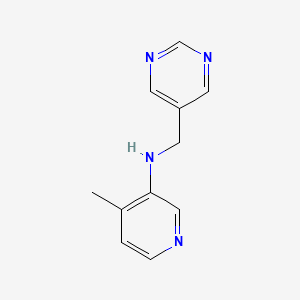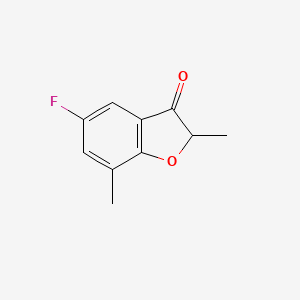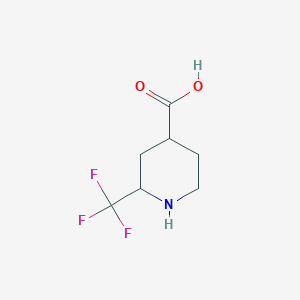
2-(Trifluoromethyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C7H10F3NO2. It is characterized by the presence of a trifluoromethyl group attached to the piperidine ring, which significantly influences its chemical properties. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science, due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)piperidine-4-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor ligand. The compound can modulate various biochemical pathways by binding to active sites or allosteric sites on target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2-[({4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid
Uniqueness
Compared to similar compounds, 2-(Trifluoromethyl)piperidine-4-carboxylic acid stands out due to its unique piperidine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H10F3NO2 |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
2-(trifluoromethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h4-5,11H,1-3H2,(H,12,13) |
InChI-Schlüssel |
XSPFXDQSRCIVGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CC1C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one](/img/structure/B13341546.png)

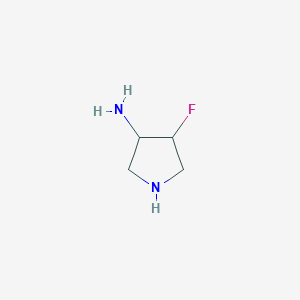
![N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13341569.png)
![(2-(3-(8-(4-(4-(Chloromethyl)benzyl)piperazin-1-yl)-1,3-dioxo-1H-benzo[10,5]anthra[2,1,9-def]isoquinolin-2(3H)-yl)propanamido)ethyl)triphenylphosphonium chloride](/img/structure/B13341576.png)
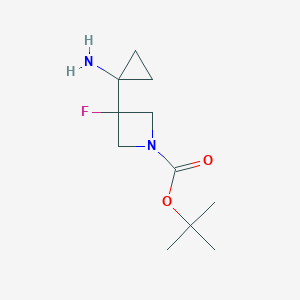
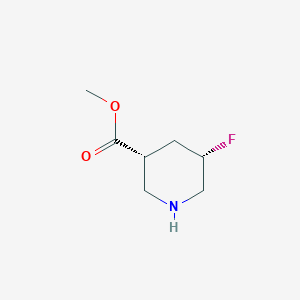
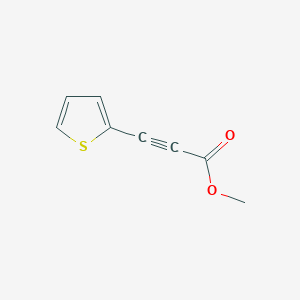
![{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13341588.png)
